

Alsterpaullone for CDK1/Cyclin B Inhibition Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *Alsterpaullone*

Cat. No.: *B1665728*

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Abstract

Alsterpaullone is a potent, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1)/cyclin B, a key complex that governs the G2/M transition of the cell cycle.^{[1][2][3]} Dysregulation of CDK1 activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and experimental protocols for utilizing **Alsterpaullone** in CDK1/cyclin B inhibition assays. It includes quantitative data on **Alsterpaullone**'s inhibitory activity, a comprehensive protocol for an in vitro kinase assay, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction

Cyclin-dependent kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B, forms the M-phase promoting factor (MPF), a crucial driver of entry into mitosis.^[4] The activity of the CDK1/cyclin B complex is tightly regulated, and its hyperactivation can lead to uncontrolled cell proliferation, a characteristic of cancer. **Alsterpaullone** is a small molecule inhibitor that has demonstrated significant potency against CDK1/cyclin B, inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cell lines.^{[1][2]} These characteristics make **Alsterpaullone** a valuable tool for studying the mechanisms of cell cycle control and for the development of novel anticancer therapeutics.

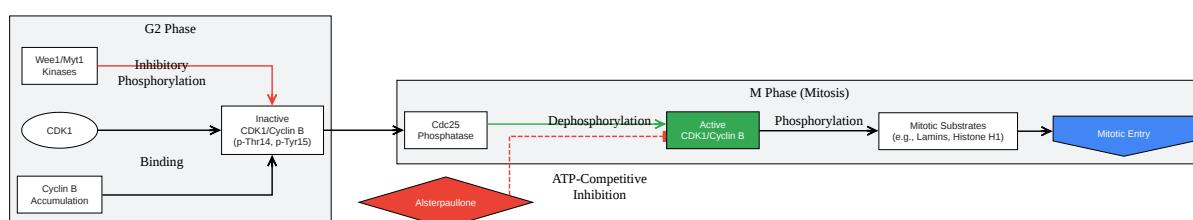
Quantitative Data

The inhibitory potency of **Alsterpaullone** against CDK1/cyclin B and other related kinases is summarized in the table below. This data is essential for determining appropriate experimental concentrations and for understanding the selectivity of the compound.

Kinase Target	IC50 Value	Notes
CDK1/cyclin B	35 nM (0.035 μ M)	Primary target for G2/M arrest
CDK2/cyclin A	20 nM	Also shows potent inhibition
CDK5/p35	40 nM	Neuronal CDK, also inhibited
GSK-3 β	4 nM	Potent inhibition of another kinase

Signaling Pathway

The CDK1/cyclin B complex is a master regulator of the G2/M transition. Its activation is a multi-step process involving phosphorylation and dephosphorylation events. **Alsterpaullone** exerts its effect by competitively inhibiting the ATP binding site on CDK1, thereby preventing the phosphorylation of downstream substrates essential for mitotic entry.



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Caption: CDK1/Cyclin B activation pathway at the G2/M transition and the inhibitory action of **Alsterpaullone**.

Experimental Protocols

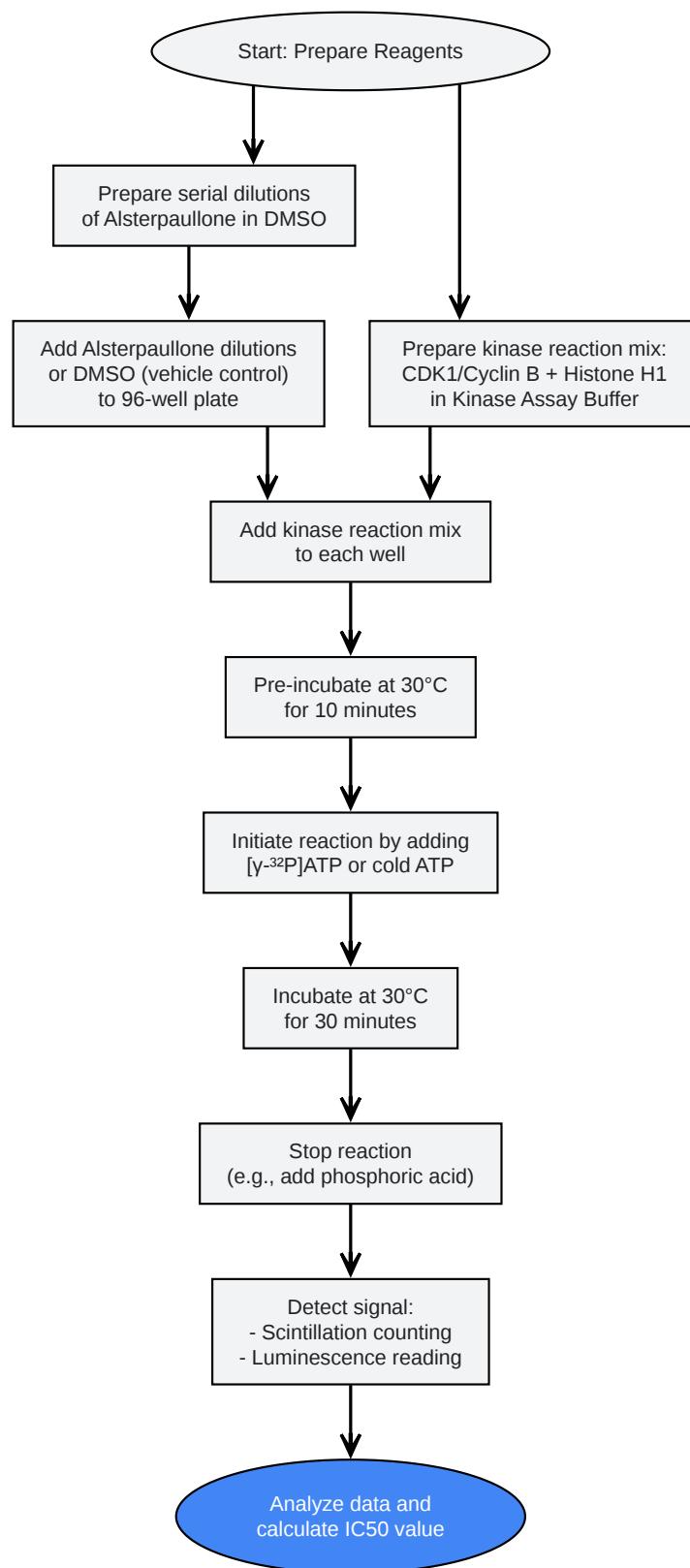
In Vitro CDK1/Cyclin B Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of **Alsterpaullone** on recombinant human CDK1/cyclin B kinase.

Materials and Reagents:

- Recombinant human CDK1/cyclin B enzyme
- Histone H1 (as a substrate)
- **Alsterpaullone**
- [γ -³²P]ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- 96-well plates
- Phosphocellulose paper or other capture method for radiolabeled assays
- Scintillation counter or plate reader for non-radioactive assays
- DMSO (for dissolving **Alsterpaullone**)

Experimental Workflow:

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